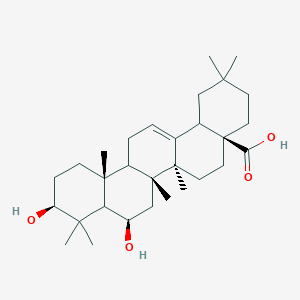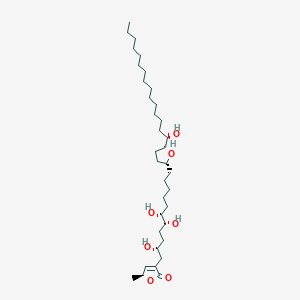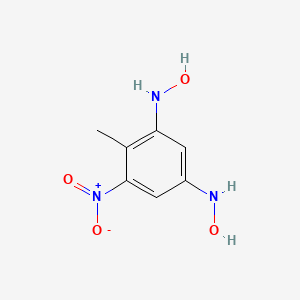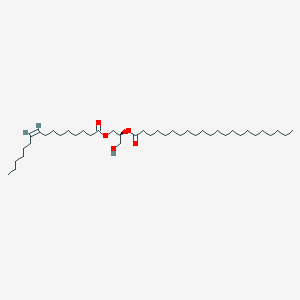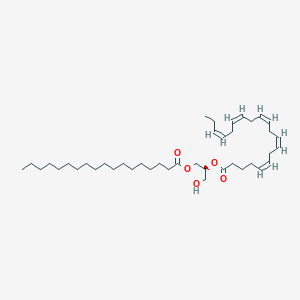
DG(18:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2], also known as diacylglycerol or DAG(18:0/20:5), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway. DG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/20:3(8Z, 11Z, 14Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway.
DG(18:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) is a diglyceride.
Scientific Research Applications
Application in NMR PFG Measurements
In the realm of nuclear magnetic resonance (NMR) pulsed field gradient (PFG) measurements, DG(18:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) plays a crucial role. Holz, Heil, and Sacco (2000) discussed the importance of using precise self-diffusion coefficients, like those of DG(18:0/20:5/0:0), for calibrating PFG NMR measurements. This calibration is essential for achieving high precision in the determination of diffusion coefficients, vital in the study of molecular liquids (Holz, Heil, & Sacco, 2000).
Role in Delayed Gamma-Ray Spectroscopy
DG(18:0/20:5/0:0) is also significant in delayed gamma-ray spectroscopy (DGS), a technique used in nuclear material verification. Rodriguez et al. (2019) detailed the use of this compound in DGS for identifying the composition of nuclear materials. Their research emphasized the importance of accurate calibration and detection in safeguard verification measurements, where DG(18:0/20:5/0:0) plays a critical role (Rodriguez, Rossi, Takahashi, Seya, & Koizumi, 2019).
Utilization in Diacylglycerol Kinase Studies
The compound is also a subject of interest in studies of diacylglycerol kinase (DGK). Sakane, Mizuno, Takahashi, and Sakai (2017) explored how DGK phosphorylates DG to produce phosphatidic acid. They found that DGK isozymes utilize various molecular species of DG, including DG(18:0/20:5/0:0), in different stimuli and cells. This research contributes to understanding the physiological functions of DGK isozymes and their role in diseases like diabetes and cancer (Sakane, Mizuno, Takahashi, & Sakai, 2017).
Involvement in Lipid Research
Applegate and Glomset (1991) investigated the effects of acyl chain unsaturation in model diacylglycerols, including DG(18:0/20:5/0:0), on the packing arrangements in simulated monolayers. This study helps in understanding how variations in acyl chain unsaturation among membrane diacylglycerols can influence membrane structure and function (Applegate & Glomset, 1991).
properties
Product Name |
DG(18:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) |
|---|---|
Molecular Formula |
C41H70O5 |
Molecular Weight |
643 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,22,24,28,30,39,42H,3-4,6,8-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b7-5-,13-11-,19-17-,24-22-,30-28-/t39-/m0/s1 |
InChI Key |
HPDSQOGOAWTQTB-JDVGMRCESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1244310.png)
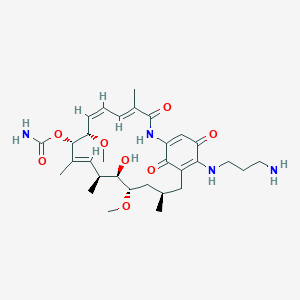
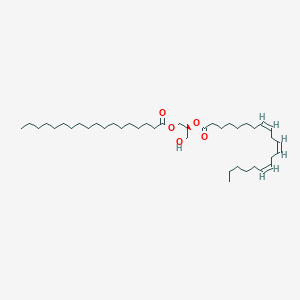
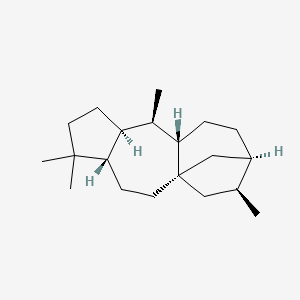


![2-[1-[2-[4-[2-[3,5-Bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]piperidin-4-yl]-2-methylpropanamide](/img/structure/B1244323.png)

